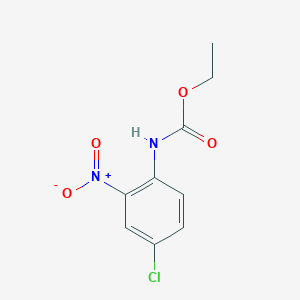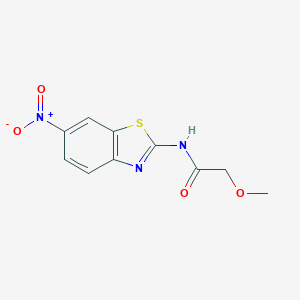
Ethyl 4-chloro-2-nitrophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-nitrophenylcarbamate, also known as CIPC, is a carbamate insecticide that is widely used in agricultural practices to control pests. This compound is known for its high effectiveness against a wide range of insects and its low toxicity to mammals, making it a popular choice for pest control in the agricultural industry.
Mécanisme D'action
Ethyl 4-chloro-2-nitrophenylcarbamate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system of insects. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and eventual paralysis of the insect.
Biochemical and Physiological Effects:
Ethyl 4-chloro-2-nitrophenylcarbamate has been shown to have low toxicity to mammals, but it can still have some physiological effects. Studies have shown that exposure to Ethyl 4-chloro-2-nitrophenylcarbamate can cause liver damage and changes in blood chemistry in animals. However, these effects are only observed at high doses and are not typically seen in humans at normal exposure levels.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-chloro-2-nitrophenylcarbamate is a popular choice for lab experiments due to its effectiveness against a wide range of insects and its low toxicity to mammals. However, it is important to note that Ethyl 4-chloro-2-nitrophenylcarbamate can be harmful to aquatic organisms and should be handled with care in the lab.
Orientations Futures
There are several areas of future research for Ethyl 4-chloro-2-nitrophenylcarbamate. One area of interest is the development of new formulations of Ethyl 4-chloro-2-nitrophenylcarbamate that can be used in a wider range of applications, such as in the preservation of fruits and vegetables. Another area of research is the study of the potential environmental impacts of Ethyl 4-chloro-2-nitrophenylcarbamate, particularly on aquatic organisms. Additionally, there is a need for further research on the long-term effects of Ethyl 4-chloro-2-nitrophenylcarbamate exposure on human health.
Méthodes De Synthèse
Ethyl 4-chloro-2-nitrophenylcarbamate is synthesized through a reaction between ethyl carbamate and 4-chloro-2-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure Ethyl 4-chloro-2-nitrophenylcarbamate.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-nitrophenylcarbamate has been extensively studied for its insecticidal properties and its potential use in pest control. The compound has been shown to be effective against a wide range of insects, including beetles, weevils, and moths. Ethyl 4-chloro-2-nitrophenylcarbamate has also been studied for its potential use in the preservation of stored grains, as it can prevent infestations by insects and other pests.
Propriétés
Nom du produit |
Ethyl 4-chloro-2-nitrophenylcarbamate |
|---|---|
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
ethyl N-(4-chloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
Clé InChI |
LPFZHMHGCBYDEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)

![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)
![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)